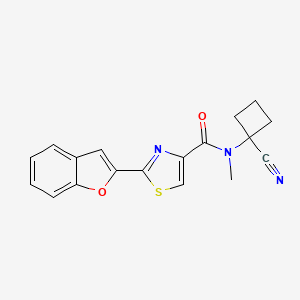
2-(1-benzofuran-2-yl)-N-(1-cyanocyclobutyl)-N-methyl-1,3-thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-benzofuran-2-yl)-N-(1-cyanocyclobutyl)-N-methyl-1,3-thiazole-4-carboxamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is of interest to researchers due to its unique chemical structure and potential biological activity. In
Scientific Research Applications
2-(1-benzofuran-2-yl)-N-(1-cyanocyclobutyl)-N-methyl-1,3-thiazole-4-carboxamide has been studied for its potential applications in scientific research. One area of interest is in the development of new drugs for the treatment of various diseases. This compound has been shown to have potential activity against cancer cells, and researchers are exploring its use in the development of new cancer treatments. It has also been studied for its potential as an anti-inflammatory agent and for its ability to modulate the immune system.
Mechanism of Action
The exact mechanism of action of 2-(1-benzofuran-2-yl)-N-(1-cyanocyclobutyl)-N-methyl-1,3-thiazole-4-carboxamide is not fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in cellular processes. This inhibition may lead to changes in gene expression and cell signaling pathways, which can ultimately result in the desired biological effects.
Biochemical and Physiological Effects
Studies have shown that 2-(1-benzofuran-2-yl)-N-(1-cyanocyclobutyl)-N-methyl-1,3-thiazole-4-carboxamide has a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis (programmed cell death) in these cells. It has also been shown to have anti-inflammatory effects and to modulate the immune system. In addition, this compound has been shown to have antioxidant properties, which may be beneficial in the prevention of certain diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(1-benzofuran-2-yl)-N-(1-cyanocyclobutyl)-N-methyl-1,3-thiazole-4-carboxamide in lab experiments is its potential activity against cancer cells. This makes it a promising compound for the development of new cancer treatments. Another advantage is its potential anti-inflammatory and immune-modulating effects, which may be useful in the treatment of a variety of diseases.
One limitation of using this compound in lab experiments is its complex chemical structure, which may make it difficult to synthesize and study. In addition, its exact mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on 2-(1-benzofuran-2-yl)-N-(1-cyanocyclobutyl)-N-methyl-1,3-thiazole-4-carboxamide. One area of interest is in the development of new cancer treatments. Researchers are exploring the potential of this compound as a chemotherapy agent or as a targeted therapy for specific types of cancer.
Another area of interest is in the development of new anti-inflammatory and immune-modulating agents. This compound has shown potential in these areas, and researchers are exploring its use in the treatment of diseases such as rheumatoid arthritis and multiple sclerosis.
Finally, there is potential for this compound to be used as an antioxidant agent. Studies have shown that it has antioxidant properties, and researchers are exploring its potential use in the prevention of diseases such as cardiovascular disease and Alzheimer's disease.
Conclusion
2-(1-benzofuran-2-yl)-N-(1-cyanocyclobutyl)-N-methyl-1,3-thiazole-4-carboxamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. It has shown potential as a cancer treatment, anti-inflammatory agent, immune-modulating agent, and antioxidant agent. While its exact mechanism of action is not fully understood, researchers are exploring its potential uses in a variety of diseases. Further research is needed to fully understand the potential of this compound and to develop new treatments based on its unique chemical structure and biological activity.
Synthesis Methods
The synthesis of 2-(1-benzofuran-2-yl)-N-(1-cyanocyclobutyl)-N-methyl-1,3-thiazole-4-carboxamide involves several steps. The starting materials are benzofuran, cyclobutanone, and thioamide. These three compounds are reacted together in the presence of a catalyst to produce the desired product. The final step involves the addition of a cyanide group to the cyclobutanone ring to form the cyanocyclobutyl group.
properties
IUPAC Name |
2-(1-benzofuran-2-yl)-N-(1-cyanocyclobutyl)-N-methyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c1-21(18(11-19)7-4-8-18)17(22)13-10-24-16(20-13)15-9-12-5-2-3-6-14(12)23-15/h2-3,5-6,9-10H,4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVQLQXVRNAEDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CSC(=N1)C2=CC3=CC=CC=C3O2)C4(CCC4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-benzofuran-2-yl)-N-(1-cyanocyclobutyl)-N-methyl-1,3-thiazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(4-{5-[(4-ethylphenyl)amino]-1H-1,2,3-triazole-4-carbonyl}piperazin-1-yl)phenyl]ethan-1-one](/img/structure/B2813276.png)
![Ethyl 2-[3-(mesitylmethyl)-2,4,5-trioxo-1-imidazolidinyl]acetate](/img/structure/B2813277.png)
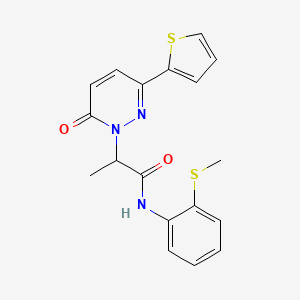
![N-(benzo[d]thiazol-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-(dimethylamino)ethyl)pyrrolidine-2-carboxamide hydrochloride](/img/structure/B2813279.png)
![N-[[4-(3,4-dichlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide](/img/structure/B2813280.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2813282.png)
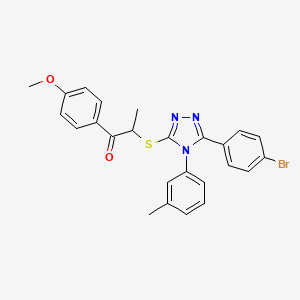
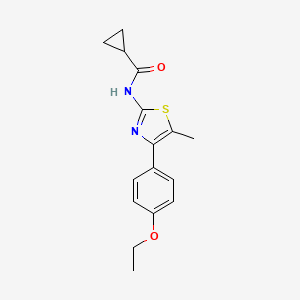
![(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pyrrolidine-2-carboxamide](/img/structure/B2813288.png)
![1-[(4-chlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2813290.png)
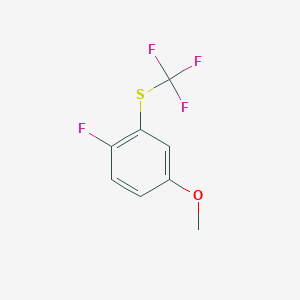
![ethyl 2-oxo-2-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)amino)acetate](/img/structure/B2813295.png)
![5,6-dichloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2813296.png)
![N-[cyano(3,4-dichlorophenyl)methyl]-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2813298.png)